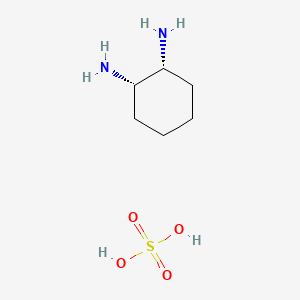
Sulfanyl thiohypochlorite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfanyl thiohypochlorite is an organosulfur compound characterized by the presence of both sulfur and chlorine atoms. It is known for its reactivity and potential applications in various fields of chemistry and industry. The compound is typically represented by the chemical formula HSCl.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulfanyl thiohypochlorite can be synthesized through the reaction of hydrogen sulfide with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows: [ \text{H}_2\text{S} + \text{Cl}_2 \rightarrow \text{HSCl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful handling of reactants and the use of specialized equipment to manage the exothermic nature of the reaction. The process requires precise control of temperature and pressure to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of sulfur.
Reduction: The compound can also be reduced to form hydrogen sulfide and other sulfur-containing species.
Substitution: this compound can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Nucleophiles: Various nucleophiles, including amines and thiols, can react with this compound.
Major Products:
Oxidation Products: Sulfur dioxide and sulfur trioxide.
Reduction Products: Hydrogen sulfide.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
Sulfanyl thiohypochlorite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfur and chlorine functionalities into molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antimicrobial treatments.
Industry: this compound is used in the production of various sulfur-containing compounds and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of sulfanyl thiohypochlorite involves its reactivity with various substrates. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include nucleophilic sites on organic molecules, where it can facilitate the formation of new chemical bonds. The pathways involved in its reactions are influenced by the presence of other reagents and the specific conditions under which the reactions occur.
Comparaison Avec Des Composés Similaires
Hydrogen Sulfide (H₂S): A simple sulfur compound with similar reactivity.
Sulfur Dichloride (SCl₂): Another sulfur-chlorine compound with different oxidation states.
Thionyl Chloride (SOCl₂): A sulfur-oxygen-chlorine compound used in similar applications.
Uniqueness: Sulfanyl thiohypochlorite is unique due to its specific combination of sulfur and chlorine atoms, which imparts distinct reactivity and potential applications. Its ability to undergo both oxidation and reduction reactions makes it a versatile reagent in chemical synthesis.
Propriétés
IUPAC Name |
sulfanyl thiohypochlorite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHS2/c1-3-2/h2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKUJDADVODZOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
SSCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClHS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39594-91-7 |
Source


|
| Record name | Sulfur chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039594917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B1597344.png)
![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)
![Imidazo[1,2-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B1597350.png)




![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)
